molecular formula C15H11ClF2N4O2 B11510339 7-[chloro(difluoro)methyl]-N-cyclopropyl-5-(furan-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

7-[chloro(difluoro)methyl]-N-cyclopropyl-5-(furan-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B11510339
M. Wt: 352.72 g/mol
InChI Key: KELVJTYQBAMBQD-UHFFFAOYSA-N
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Description

7-(CHLORODIFLUOROMETHYL)-N-CYCLOPROPYL-5-(FURAN-2-YL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a complex organic compound that belongs to the pyrazolo[1,5-a]pyrimidine family This compound is notable for its unique structure, which includes a chlorodifluoromethyl group, a cyclopropyl group, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(CHLORODIFLUOROMETHYL)-N-CYCLOPROPYL-5-(FURAN-2-YL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE typically involves the condensation of methyl 5-amino-1H-pyrazole-3-carboxylate with 1-cyclopropyl-4,4-difluorobutane-1,3-dione . The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the condensation reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity. The industrial production process also incorporates rigorous quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

7-(CHLORODIFLUOROMETHYL)-N-CYCLOPROPYL-5-(FURAN-2-YL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorodifluoromethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

7-(CHLORODIFLUOROMETHYL)-N-CYCLOPROPYL-5-(FURAN-2-YL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 7-(CHLORODIFLUOROMETHYL)-N-CYCLOPROPYL-5-(FURAN-2-YL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For instance, it has been found to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(CHLORODIFLUOROMETHYL)-N-CYCLOPROPYL-5-(FURAN-2-YL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its chlorodifluoromethyl group enhances its reactivity and potential for further functionalization, while the furan ring contributes to its photophysical properties.

Properties

Molecular Formula

C15H11ClF2N4O2

Molecular Weight

352.72 g/mol

IUPAC Name

7-[chloro(difluoro)methyl]-N-cyclopropyl-5-(furan-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C15H11ClF2N4O2/c16-15(17,18)12-6-9(11-2-1-5-24-11)20-13-7-10(21-22(12)13)14(23)19-8-3-4-8/h1-2,5-8H,3-4H2,(H,19,23)

InChI Key

KELVJTYQBAMBQD-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(=O)C2=NN3C(=CC(=NC3=C2)C4=CC=CO4)C(F)(F)Cl

Origin of Product

United States

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